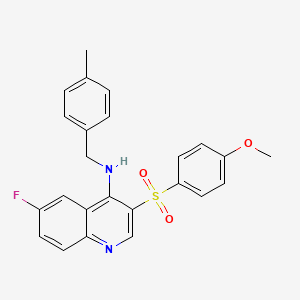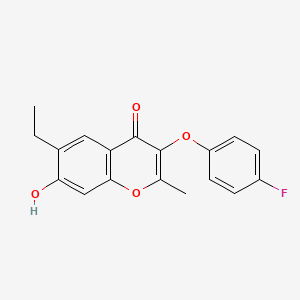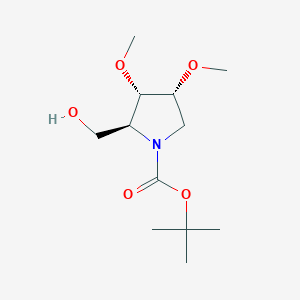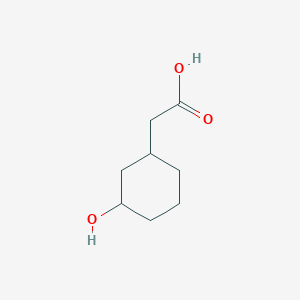![molecular formula C15H12ClN3O B2936594 N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide CAS No. 141245-81-0](/img/structure/B2936594.png)
N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide” is a compound that contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is a key component of many functional molecules used in a variety of applications . The benzimidazole ring system is found in many natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been a subject of interest in recent years due to their broad range of chemical and biological properties . The synthesis process often involves the formation of bonds during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The benzimidazole moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The chemical reactions involved in these activities are complex and involve various mechanisms.Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. Generally, benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The IR, NMR, and other spectroscopic data can provide detailed information about the structure and properties of specific compounds .Applications De Recherche Scientifique
Antibacterial Applications
Imidazole derivatives, such as N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide, have been reported to exhibit significant antibacterial activity. The presence of the imidazole ring is crucial for the interaction with bacterial cell components, leading to the inhibition of bacterial growth .
Antifungal Properties
The compound’s structure is conducive to antifungal properties, making it a potential candidate for treating fungal infections. Its mechanism may involve disrupting the fungal cell membrane or interfering with key enzymes within the fungal cells .
Antitumor Activity
Imidazole-containing compounds have shown promise in antitumor activity. They can act on various pathways involved in cancer cell proliferation and survival, making them valuable for cancer research and potential therapeutic applications .
Antiviral Effects
Research has indicated that derivatives of benzimidazole, which share a similar core structure with our compound of interest, have antiviral properties against a range of viruses, including HIV, HCV, and HSV-1. This suggests potential applications in developing antiviral drugs .
Anti-inflammatory and Analgesic Uses
The structural analogs of N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide have been found to possess anti-inflammatory and analgesic activities. These properties could be harnessed for the development of new medications to treat pain and inflammation .
Antidiabetic Potential
Imidazole derivatives are being explored for their antidiabetic potential. They may work by modulating insulin signaling pathways or by acting as agonists to receptors involved in glucose metabolism .
Antihelmintic Applications
Compounds with an imidazole moiety have been used as antihelmintics. They can be effective against parasitic worms by affecting the energy metabolism or neuromuscular function of the parasites .
Antiulcer Activity
Imidazole derivatives are known to have antiulcer activity, possibly through the inhibition of gastric acid secretion or by protecting the gastric mucosa. This makes them candidates for treating peptic ulcers .
Safety And Hazards
The safety and hazards associated with benzimidazole derivatives depend on their specific structure and biological activity. Some derivatives have been found to have potent biological activities, which could potentially lead to toxic effects if not properly managed . Therefore, careful handling and appropriate safety measures are necessary when working with these compounds.
Orientations Futures
The development of new drugs containing the benzimidazole moiety is an active area of research due to the broad range of biological activities exhibited by these compounds . Future research will likely focus on the design and synthesis of new benzimidazole derivatives with improved potency and selectivity, as well as a better understanding of their mechanisms of action .
Propriétés
IUPAC Name |
N-[4-(4-chloro-1H-benzimidazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-9(20)17-11-7-5-10(6-8-11)15-18-13-4-2-3-12(16)14(13)19-15/h2-8H,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSSZLFUHHADSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2936511.png)

![Ethyl {[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate](/img/structure/B2936514.png)


![N-(3-chloro-4-fluorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2936521.png)

![tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate](/img/structure/B2936523.png)


amine hydrochloride](/img/no-structure.png)

![3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936530.png)
